molecular formula C8H8F3NO2S B2892523 N-[4-(Trifluoromethyl)phenyl]methanesulfonamide CAS No. 50790-32-4

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2892523
CAS No.: 50790-32-4
M. Wt: 239.21
InChI Key: QAMPCHWLFPGVCG-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is often used as a reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into other molecules .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of aniline with trifluoromethanesulfonic anhydride. The process begins by dissolving aniline in a suitable solvent such as dichloromethane. Trifluoromethanesulfonic anhydride is then added dropwise to the solution at a low temperature, usually around -40°C to -20°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is carried out in large reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and high yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various trifluoromethylated derivatives, while oxidation and reduction can lead to different sulfonamide compounds .

Scientific Research Applications

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but contains an additional trifluoromethanesulfonyl group.

    Trifluoromethanesulfonic anhydride: Used as a reagent in similar reactions but lacks the phenyl group.

    N-(Trifluoromethyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of methanesulfonamide.

Uniqueness

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide is unique due to its specific combination of a trifluoromethyl group and a methanesulfonamide group attached to a phenyl ring. This structure imparts distinct chemical properties, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMPCHWLFPGVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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